Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that belongs to the class of boronic acid derivatives. Its molecular formula is , and it has a molecular weight of approximately 320.75 g/mol. The compound features a benzoate moiety substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and an amino group, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves several steps:
These methods may vary based on specific laboratory conditions and available reagents .
Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has potential applications in:
Interaction studies involving this compound focus on its reactivity with other molecules, particularly in catalytic processes like Suzuki coupling. Research indicates that compounds containing boron can significantly enhance reaction rates and selectivity when used as catalysts or reagents in organic synthesis. Further studies are needed to explore its interactions at a molecular level with potential biological targets .
Several compounds share structural similarities with methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 171364-80-0 | 0.97 | Different position of substituents on the aromatic ring |
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 480425-35-2 | 0.96 | Similar structure but different substitution pattern |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) isophthalate | 944392-68-1 | 0.96 | Contains isophthalate structure instead of benzoate |
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate | 195062-62-5 | 0.95 | Ethyl group instead of methyl group |
These compounds exhibit variations in their substituents and functional groups while maintaining core structural elements that define their reactivity and potential applications .